2-Hydroxy-2-(piperidin-4-yl)acetamide,trifluoroaceticacid

Soluble epoxide hydrolase sEH inhibitor Piperidine-4-acetamide pharmacophore

Free base solubility often limits piperidine-4-acetamide library synthesis. This TFA salt (CAS 1803571-83-6, 95% purity) resolves that constraint with direct reverse-phase HPLC compatibility (0.1% TFA mobile phase) and seamless integration with amide coupling (HATU, DIC, HOBt) and SPPS workflows. • sEH IC₅₀ scaffold range: 0.4-34.5 nM (human & murine isoforms) • Single building block supports parallel SAR: sEH, MCH-R1, T-type Ca²⁺ channel, monoamine re-uptake • Eliminates counterion exchange in peptide synthesis - ensures homogeneous counterion composition • Compatible with automated parallel synthesis platforms for library production

Molecular Formula C9H15F3N2O4
Molecular Weight 272.22 g/mol
Cat. No. B13246293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(piperidin-4-yl)acetamide,trifluoroaceticacid
Molecular FormulaC9H15F3N2O4
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C(=O)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H14N2O2.C2HF3O2/c8-7(11)6(10)5-1-3-9-4-2-5;3-2(4,5)1(6)7/h5-6,9-10H,1-4H2,(H2,8,11);(H,6,7)
InChIKeyZUZMCFSSNKAUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-(piperidin-4-yl)acetamide TFA Salt Identity & Classification


2-Hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid (CAS 1803571-83-6) is a salt-form compound consisting of a piperidine-derived hydroxyacetamide base paired with trifluoroacetic acid as the counterion, with a molecular formula of C9H15F3N2O4 and molecular weight of 272.22 g/mol [1]. This compound belongs to the broader class of piperidine-4-acetamide derivatives, which are well-established pharmacological scaffolds for soluble epoxide hydrolase (sEH) inhibition, monoamine neurotransmitter re-uptake inhibition, and calcium channel modulation [2]. The TFA salt form of this specific compound is commercially supplied as a research-grade screening compound and synthetic intermediate, with catalog availability at a purity specification of 95% [1].

TFA salt form — direct compatibility with TFA-based HPLC and SPPS workflows
Piperidine-4-acetamide core — reported scaffold for sEH, monoamine re-uptake, and calcium channel studies
Research screening compound — supports multi-target lead discovery campaigns

2-Hydroxy-2-(piperidin-4-yl)acetamide Salt Substitution Risks


Generic substitution between salt forms of 2-hydroxy-2-(piperidin-4-yl)acetamide—TFA salt (CAS 1803571-83-6), hydrochloride salt (CAS 2731011-03-1), or free base (CAS 1258640-09-3)—is not a scientifically neutral decision. Pharmacopoeial and regulatory frameworks treat different salt forms as pharmaceutical alternatives requiring independent characterization for solubility, stability, and bioequivalence, as the counterion directly impacts these critical quality attributes [1]. Industry evidence from peptide hydrogel studies confirms that TFA salts exhibit distinct biostability, cytotoxicity, and drug release profiles compared to HCl salts [2]. In the piperidine class specifically, the physicochemical properties of the free base (mp 156–159°C, moderate DMSO solubility, sparing aqueous solubility) are measurably different from those of its hydrochloride salt form, which provides enhanced aqueous solubility and metabolic stability [3]. Selection of the TFA salt over the HCl salt is warranted when experimental protocols require TFA compatibility—such as reverse-phase HPLC purification with TFA mobile phases or peptide synthesis workflows—or when the free base's limited solubility precludes direct use in polar assay systems.

Attribute
TFA Salt
CAS 1803571-83-6
HCl Salt / Free Base
Alternative forms
Chemical Identity
Distinct TFA counterion; unique CAS number
Different counterion (HCl) or no counterion (free base); independent CAS registries
Solubility Profile
TFA salt solubility may differ; compatible with acidic mobile phases
HCl salt may offer higher aqueous solubility; free base sparingly water-soluble
Workflow Compatibility
Matched for TFA-based HPLC/SPPS; direct use in peptide coupling
HCl salt or free base may require counterion exchange or additional acid treatment

2-Hydroxy-2-(piperidin-4-yl)acetamide TFA Salt: Quantitative Differentiation Evidence


sEH Inhibitor Pharmacophore: Piperidine-4-acetamide Core

The piperidine-4-acetamide core structure is a well-established pharmacophore for potent inhibition of soluble epoxide hydrolase (sEH), as demonstrated by extensive structure-activity relationship studies [1]. A prototypical 2-(piperidin-4-yl)acetamide analog, compound 6a, exhibits low nanomolar inhibition of murine sEH with IC50 = 0.4 nM and human sEH with IC50 = 34.5 nM [1]. Benchmark urea-based sEH inhibitors, such as urea 1, show comparable potencies (human IC50 = 3.1 nM; murine IC50 = 6.0 nM) but suffer from poor microsomal stability, while amide-based analogs like 6a demonstrate improved physical properties including a substantially lowered melting point (mp 85–86°C vs. 206–207°C for urea 1) [1]. 2-Hydroxy-2-(piperidin-4-yl)acetamide TFA salt serves as a direct structural precursor to this validated class of sEH inhibitors and monoamine neurotransmitter re-uptake inhibitors [2], offering a pre-functionalized core that eliminates the need for de novo construction of the hydroxyacetamide-piperidine motif.

sEH Pharmacophore
Class-level
Human sEH IC50 34.5 nM; Murine sEH IC50 0.4 nM (Compound 6a)
Supports sEH inhibitor lead optimization
Class-level inference; data to verify
Soluble epoxide hydrolase sEH inhibitor Piperidine-4-acetamide pharmacophore

Deuterated Piperidine Amide sEH Inhibitors: Microsomal Stability Advantage

Recent studies on novel piperidine-derived amide sEH inhibitors indicate that strategic substitution—specifically deuterium for hydrogen—produces a notable increase of approximately 30% in molecular half-lives in both rat and human microsomes while fully maintaining sEH inhibition potency [1]. This finding is functionally relevant to 2-hydroxy-2-(piperidin-4-yl)acetamide TFA salt as a starting material, because the piperidine ring nitrogen and the α-hydroxy position are both sites amenable to deuteration or further optimization for stability enhancement. The TFA salt form provides a protonated, stabilized nitrogen center directly suitable for coupling reactions without requiring additional acid treatment steps, which is advantageous for maintaining stereochemical integrity during derivatization towards metabolically stable sEH inhibitors.

Microsomal Stability
Class-level
~30% half-life increase with deuteration
Supports metabolic stability optimization
Class-level; experimental confirmation needed
Microsomal stability Deuterium isotope effect Metabolic stability

Salt Form Comparison: TFA vs. Hydrochloride vs. Free Base

The TFA salt (CAS 1803571-83-6, MW 272.22 g/mol, MF C9H15F3N2O4) is a distinct chemical entity from the HCl salt (CAS 2731011-03-1, MW 194.66 g/mol, MF C7H15ClN2O2) and the free base (CAS 1258640-09-3, MW 158.20 g/mol, MF C7H14N2O2) [1][2][3]. These three forms carry independent CAS registry numbers, confirming their status as separate chemical substances. The free base exhibits a melting point range of 156–159°C and moderate solubility in DMSO and ethanol with sparing aqueous solubility [3]. The HCl salt form enhances aqueous solubility and has been reported to exhibit improved oral bioavailability and metabolic stability compared to the free base [2]. The TFA salt's distinct molecular composition makes it particularly suitable for reverse-phase HPLC purification workflows that use 0.1% TFA in the mobile phase, as well as solid-phase peptide synthesis protocols where TFA is the standard cleavage reagent [4].

Salt Form Identity
Head-to-head
MW +77.56 vs HCl salt, +114.02 vs free base; three distinct CAS numbers
Supports salt-form selection for workflow
Distinct chemical entities; not interchangeable
Salt selection Counterion effect CAS registry identity

Piperidine-4-acetamide Scaffold Polypharmacology

The piperidine-4-acetamide scaffold has been validated across multiple independent drug discovery programs targeting diverse protein families. Beyond sEH inhibition (human IC50 range 0.4–34.5 nM for amide analogs) [1], this scaffold has yielded potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists with in vivo efficacy [2], T-type calcium channel blockers for cardiovascular disease, epilepsy, and pain indications [3], and monoamine neurotransmitter re-uptake inhibitors [4]. This breadth of pharmacologically validated target engagement is atypical for a single core scaffold and indicates that 2-hydroxy-2-(piperidin-4-yl)acetamide TFA salt serves as an entry point into multiple distinct therapeutic programs rather than being restricted to a single target class. By contrast, many structurally simpler piperidine building blocks (e.g., 4-piperidone, 4-aminopiperidine) lack this demonstrated polypharmacology footprint.

Target Scope
Class-level
≥4 target classes (sEH, MCH-R1, CaV, MAT)
Supports multi-target library synthesis
Class-level; individual validation required
Polypharmacology sEH MCH-R1 Calcium channels Monoamine transporters

2-Hydroxy-2-(piperidin-4-yl)acetamide TFA Salt Applications


sEH Inhibitor Lead Optimization

Procurement of the TFA salt is optimal for medicinal chemistry teams synthesizing libraries of piperidine-4-acetamide derivatives targeting soluble epoxide hydrolase (sEH). The validated potency range for this scaffold class spans IC50 = 0.4–34.5 nM across human and murine sEH [1], and the TFA salt form offers direct compatibility with amide coupling reagents (HATU, DIC, HOBt) commonly used in SAR expansion efforts. The reported ~30% microsomal stability improvement achievable through deuteration of piperidine amides [2] further justifies selecting this TFA salt as a starting material for stability-optimized lead series.

Multi-Target Parallel Medicinal Chemistry

Organizations running parallel lead optimization programs can procure this single TFA salt building block to simultaneously support sEH inhibitor, MCH-R1 antagonist, T-type calcium channel blocker, and monoamine re-uptake inhibitor campaigns [1][2]. This multi-target utility reduces the number of distinct building blocks required in the compound management inventory, simplifies procurement logistics, and ensures chemical consistency across programs. The TFA salt form's compatibility with automated parallel synthesis platforms further streamlines library production.

RP-HPLC Purification & Peptide Synthesis

The TFA salt form is directly compatible with reverse-phase HPLC purification protocols employing 0.1% TFA in the mobile phase, a standard condition for basic amine-containing compounds that prevents peak tailing [1]. In solid-phase peptide synthesis (SPPS) and peptidomimetic programs, TFA is the universal cleavage reagent, making the TFA salt the counterion-matched form for direct incorporation into peptide chains or peptide-like scaffolds without requiring counterion exchange steps. This eliminates potential variability introduced by salt metathesis and ensures homogeneous counterion composition in final products.

Deuterium-Labeled Internal Standard Synthesis

The demonstrated ~30% improvement in microsomal half-life through deuteration of piperidine amide sEH inhibitors [1] positions this TFA salt as an attractive starting material for the synthesis of deuterium-labeled internal standards. The piperidine nitrogen and α-hydroxy position provide accessible sites for deuterium incorporation via H/D exchange or reductive amination with deuterated reagents. The TFA counterion's volatility simplifies removal post-synthesis, yielding clean deuterated products suitable for LC-MS/MS quantification of drug candidates in biological matrices.

Application
Selection Property
Validation Focus
sEH inhibitor lead optimization
TFA salt compatibility with amide coupling
sEH inhibition and microsomal stability screening
Multi-target parallel medicinal chemistry
Polypharmacology-validated scaffold
Target engagement across diverse protein families
RP-HPLC purification & peptide synthesis
Counterion-matched TFA form
Chromatographic performance and cleavage compatibility
Deuterium-labeled internal standard synthesis
Deuteration-amenable positions
Isotopic purity and LC-MS/MS quantification
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